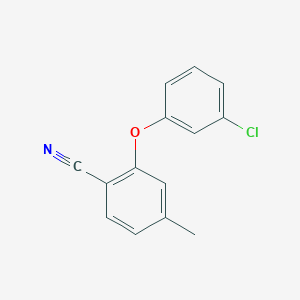
2-(3-Chlorophenoxy)-4-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenoxy)-4-methylbenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a chlorophenoxy group and a methyl group attached to a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-4-methylbenzonitrile typically involves the reaction of 3-chlorophenol with 4-methylbenzonitrile under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution of the hydroxyl group in 3-chlorophenol with the benzonitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
2-(3-Chlorophenoxy)-4-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorophenoxy group under basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
2-(3-Chlorophenoxy)-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(3-Chlorophenoxy)-4-methylbenzonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(3-Chlorophenoxy)propionic acid: A related compound with herbicidal properties.
4-Chloro-2-methylphenoxyacetic acid: Another similar compound used in agrochemicals.
Uniqueness
2-(3-Chlorophenoxy)-4-methylbenzonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chlorophenoxy group and a nitrile group makes it versatile for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C14H10ClNO |
|---|---|
分子量 |
243.69 g/mol |
IUPAC 名称 |
2-(3-chlorophenoxy)-4-methylbenzonitrile |
InChI |
InChI=1S/C14H10ClNO/c1-10-5-6-11(9-16)14(7-10)17-13-4-2-3-12(15)8-13/h2-8H,1H3 |
InChI 键 |
TUCUWGOLFDCFEO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C#N)OC2=CC(=CC=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

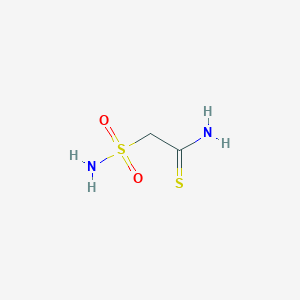

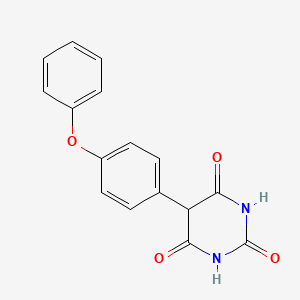
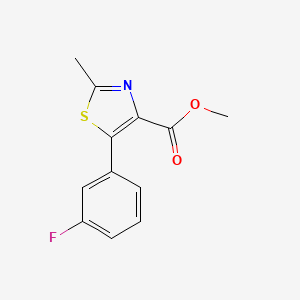
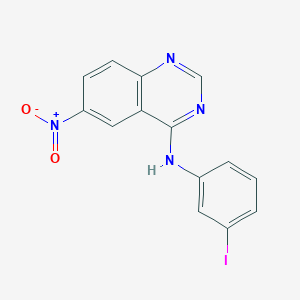
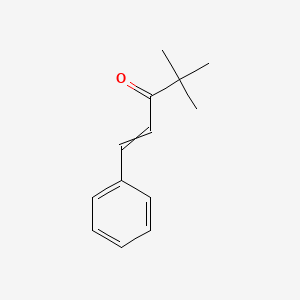
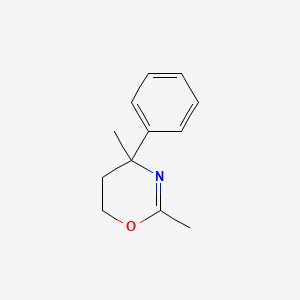
![7-Chloro-5-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B8687839.png)
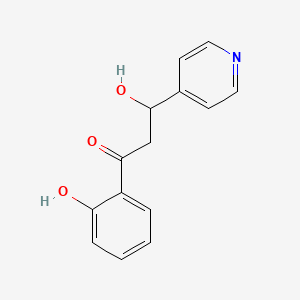
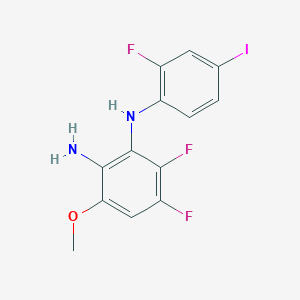
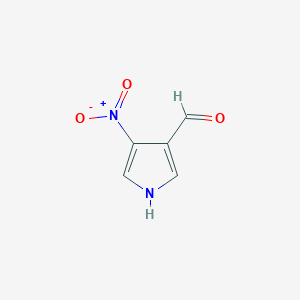

![N-(2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-yl)-N-hydroxy urea](/img/structure/B8687864.png)
